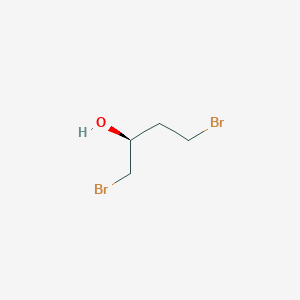

(S)-1,4-Dibromobutan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-1,4-Dibromobutan-2-ol is an organic compound with the molecular formula C4H8Br2O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (S)-1,4-Dibromobutan-2-ol can be synthesized through several methods. One common approach involves the bromination of (S)-butane-2-ol. This reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1,4-Dibromobutan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium cyanide (KCN).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Compounds with new functional groups replacing bromine atoms.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(S)-1,4-Dibromobutan-2-ol is utilized as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for multiple functional group transformations.

Biological Studies

The compound is employed in biological research to study the effects of brominated alcohols on cellular processes and enzyme activities. Its role in modulating biological pathways makes it a valuable tool for understanding biochemical mechanisms .

Medicinal Chemistry

Research has indicated potential therapeutic applications for this compound as it serves as a precursor for bioactive molecules. Investigations into its pharmacological properties are ongoing, focusing on its efficacy and safety profiles .

Industrial Applications

This compound finds extensive use in industrial settings:

- Flame Retardants : Its bromine content makes it suitable for use in flame retardant formulations.

- Plasticizers : The compound acts as a plasticizer in various polymer applications.

- Chemical Intermediates : It plays a critical role in the production of specialty chemicals .

Case Study 1: Biological Impact

Research has demonstrated that this compound affects glutathione levels in cellular models. A study indicated that brominated alcohols can deplete GSH (glutathione), suggesting potential implications for oxidative stress-related conditions.

Case Study 2: Synthesis of Bioactive Compounds

A recent investigation explored the synthesis of novel bioactive compounds from this compound. Researchers successfully converted it into various derivatives with enhanced biological activity, showcasing its versatility as a synthetic intermediate .

Wirkmechanismus

The mechanism of action of (S)-1,4-Dibromobutan-2-ol depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Vergleich Mit ähnlichen Verbindungen

1,4-Dibromobutane: Similar structure but lacks the hydroxyl group.

1,4-Dichlorobutan-2-ol: Similar structure with chlorine atoms instead of bromine.

1,4-Dibromo-2-butene: Similar structure but with a double bond.

Uniqueness: (S)-1,4-Dibromobutan-2-ol is unique due to its chiral nature and the presence of both bromine and hydroxyl functional groups. This combination of features makes it particularly versatile in various chemical reactions and applications.

Biologische Aktivität

(S)-1,4-Dibromobutan-2-ol, also known as 1,4-dibromo-2-butanol, is a brominated alcohol with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry and its interactions with various biological systems. Below is a comprehensive overview of its biological activity, including relevant research findings and case studies.

- Molecular Formula : C4H8Br2O

- Molecular Weight : 231.91 g/mol

- CAS Number : 19398-47-1

- Density : 2.001 g/mL at 25 °C

- Boiling Point : 114-115 °C at 13 mmHg

- Appearance : Clear liquid, light yellow to brown color

This compound exhibits biological activity primarily through its interactions with cellular components. Its bromine substituents can influence various biochemical pathways:

- Histone Deacetylase Inhibition : Research indicates that this compound acts as a histone deacetylase (HDAC) inhibitor, which can alter gene expression and promote apoptosis in cancer cells .

- Neuroprotective Effects : Studies have suggested that this compound may exert neuroprotective effects by modulating neuronal signaling pathways, potentially aiding in the treatment of neurodegenerative diseases.

- Antimicrobial Activity : Preliminary findings indicate that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics .

Study 1: HDAC Inhibition and Cancer Therapy

A study published in Cancer Research explored the effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly inhibited HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This mechanism resulted in reduced cell proliferation and increased apoptosis in treated cells .

Study 2: Neuroprotective Properties

In a neurobiology research study, this compound was tested for its effects on neuronal cells exposed to oxidative stress. The findings revealed that the compound enhanced cell viability and reduced markers of oxidative damage. These results suggest potential therapeutic applications in conditions such as Alzheimer's disease.

Study 3: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound showed promising results against several bacterial strains. The compound displayed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as an effective antimicrobial agent .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

(2S)-1,4-dibromobutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O/c5-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSRAPMBSMSACN-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CBr)[C@@H](CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.